REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13]3[CH:14]=[CH:15][C:16]([N:18](S(C)(=O)=O)[S:19]([CH3:22])(=[O:21])=[O:20])=[CH:17][C:12]=3[O:11][C:10]([CH3:28])([CH3:27])[C:9]2=[O:29])=[CH:4][CH:3]=1.[OH-].[Na+].CC1(C)C(=O)NC2C=CC(N(S(C)(=O)=O)S(C)(=O)=O)=CC=2O1.Cl.CS(C)=O.O>CS(C)=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[C:13]3[CH:14]=[CH:15][C:16]([NH:18][S:19]([CH3:22])(=[O:20])=[O:21])=[CH:17][C:12]=3[O:11][C:10]([CH3:27])([CH3:28])[C:9]2=[O:29])=[CH:6][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl]-N-(methylsulfonyl)methanesulfonamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(OC2=C1C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)(C)C)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
dimethylsulfoxide water
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(NC1=O)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C
|
Name
|
hydrochloric acid dimethylsulfoxide water
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl.CS(=O)C.O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
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Type
|
WASH
|
Details
|
successively washed with a solution of dimethylsulfoxide/water (1:1.6 mL) and water (10 mL)
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(OC2=C1C=CC(=C2)NS(=O)(=O)C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.81 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |